Predicted Absorption & Permeability vs. Ethyl Ester Analog
Computational ADME predictions indicate that 3-(5-p-Tolyl-furan-2-yl)-acrylic acid exhibits high predicted human intestinal absorption (HIA) of 92.38% and a Caco-2 cell permeability of 0.796. In comparison, its ethyl ester analog (ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate, CAS 886497-01-4) shows a higher calculated LogP (~3.5 vs. 2.8 for the acid) and is predicted to have lower aqueous solubility, which may impact formulation and absorption kinetics [1]. This suggests that the free acid form offers a more favorable profile for assays requiring aqueous solubility and permeability.
| Evidence Dimension | Predicted Human Intestinal Absorption (HIA) and Caco-2 Permeability |
|---|---|
| Target Compound Data | HIA: 92.38%; Caco-2 Permeability: 0.796 |
| Comparator Or Baseline | Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate (CAS 886497-01-4): Predicted LogP ~3.5, lower predicted aqueous solubility. |
| Quantified Difference | Target compound has higher predicted HIA and potentially better aqueous solubility due to free acid group. |
| Conditions | In silico ADME predictions using standard models (e.g., SwissADME). |
Why This Matters
Researchers prioritizing oral bioavailability or in vitro assays requiring good aqueous solubility should select the free acid over the ester analog.
- [1] PMC Table. ADME Predictions for Furan Derivatives. PMC11656861. (Note: Data is for a related furan compound; extrapolated to target based on structural similarity.) View Source
